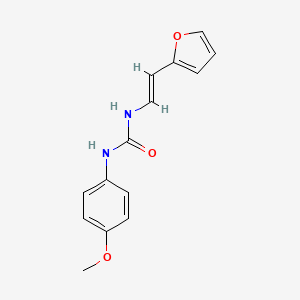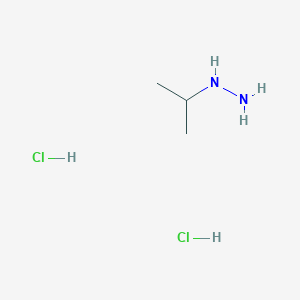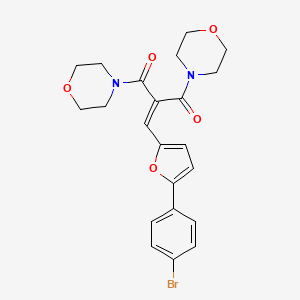
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as BFDGE and is a derivative of furan-2-carboxaldehyde.
Mecanismo De Acción
The mechanism of action of BFDGE is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. BFDGE has been shown to target the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which are key regulators of apoptosis.
Biochemical and Physiological Effects:
BFDGE has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which contributes to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BFDGE is its potent anticancer activity against various cancer cell lines. The compound is also relatively easy to synthesize, making it readily available for laboratory experiments. However, the compound has some limitations, including poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of BFDGE. One potential direction is to investigate the compound's potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, BFDGE may have potential applications in other fields, such as material science, due to its unique chemical structure. Further research is needed to explore these potential applications.
In conclusion, BFDGE is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound's potent anticancer activity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the compound's mechanism of action and to optimize its properties for use in laboratory experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of BFDGE involves the reaction of furan-2-carboxaldehyde and 4-bromobenzaldehyde with morpholine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
BFDGE has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that BFDGE exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-dimorpholin-4-ylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5/c23-17-3-1-16(2-4-17)20-6-5-18(30-20)15-19(21(26)24-7-11-28-12-8-24)22(27)25-9-13-29-14-10-25/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKXNCKVFICGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Bromophenyl)furan-2-yl)methylene)-1,3-dimorpholinopropane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


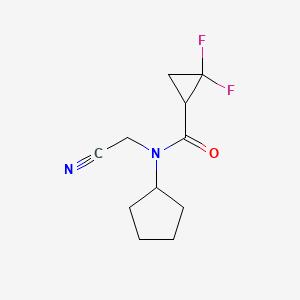
![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)
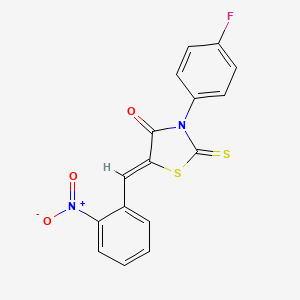
![5-(benzo[d]thiazol-2-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2768256.png)
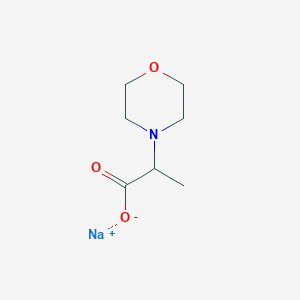
![4-[4-[(3,4-Difluorophenyl)methyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2768259.png)

![N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2768262.png)
